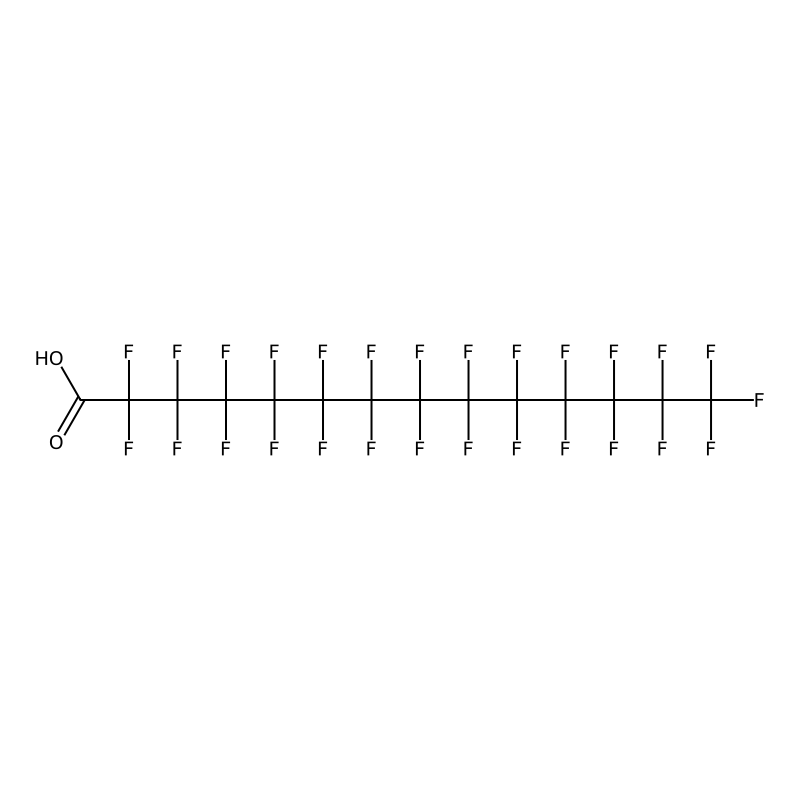

Perfluorotetradecanoic acid

C14HF27O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14HF27O2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Perfluorotetradecanoic acid (PFTeDA, CAS: 376-06-7) is a 14-carbon, fully fluorinated long-chain perfluoroalkyl carboxylic acid (PFCA). In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard for environmental monitoring and as a highly specialized precursor for advanced fluoropolymer and surface coating applications. Unlike its shorter-chain counterparts, PFTeDA is characterized by extreme hydrophobicity, near-zero aqueous solubility, and a significantly elevated melting point [1]. These properties make it a critical material for workflows and formulations where shorter-chain PFAS lack the necessary thermal stability or phase partitioning characteristics to function effectively.

Substituting PFTeDA with more common, shorter-chain analogs like perfluorooctanoic acid (PFOA, C8) or perfluorodecanoic acid (PFDA, C10) fundamentally compromises both analytical accuracy and material performance. In mass spectrometry workflows, retention times and solid-phase extraction (SPE) recovery rates scale non-linearly with the perfluoroalkyl chain length; thus, a C8 standard cannot accurately quantify a C14 target . In materials science, the physical state and solubility profiles shift drastically: while PFOA is highly water-soluble and melts at 54 °C, PFTeDA is practically insoluble and remains solid up to 130 °C [1]. Using a shorter-chain substitute in high-temperature or aqueous-barrier applications results in premature volatilization, melting, or rapid environmental leaching.

Thermal Phase Stability and Processing Window

The melting point of perfluoroalkyl carboxylic acids increases significantly with carbon chain length. PFTeDA (C14) exhibits a melting point of 130–135 °C, compared to just 54 °C for PFOA (C8) and -17.5 °C for PFBA (C4) [1]. This >75 °C increase in thermal stability over C8 analogs allows PFTeDA to remain in a solid, crystalline state under elevated processing temperatures, preventing premature phase transition during the curing of high-temperature composites.

| Evidence Dimension | Melting point / phase transition temperature |

| Target Compound Data | 130–135 °C (PFTeDA) |

| Comparator Or Baseline | 54 °C (PFOA) |

| Quantified Difference | >75 °C higher melting threshold for the C14 chain. |

| Conditions | Standard atmospheric pressure. |

Enables the use of PFTeDA as a solid-state additive or precursor in thermal processing environments where shorter-chain PFCAs would melt or volatilize.

Aqueous Solubility and Washout Resistance

The extension of the perfluoroalkyl chain to 14 carbons renders PFTeDA practically insoluble in water. In stark contrast, the C8 analog PFOA has an aqueous solubility of approximately 9,500 mg/L[1]. This near-zero solubility of PFTeDA drastically alters its partitioning behavior, ensuring that surface treatments or formulations utilizing PFTeDA do not suffer from aqueous washout, a common failure mode for shorter-chain fluorosurfactants.

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Practically insoluble (<1 mg/L) |

| Comparator Or Baseline | ~9,500 mg/L (PFOA) |

| Quantified Difference | >99.9% reduction in aqueous solubility compared to PFOA. |

| Conditions | Aqueous solution at room temperature. |

Critical for engineering ultra-hydrophobic barrier coatings that must withstand prolonged exposure to aqueous environments without leaching.

Chromatographic Retention and Recovery in Standardized Workflows

In standardized drinking water analysis (e.g., GB 5750.8-2023), PFTeDA demonstrates specific recovery rates of 79.0–83.4% when extracted via weak anion exchange (WAX) SPE, with limits of quantitation (LOQ) reaching 2.97–4.92 ng/L . Because retention time and matrix effects in LC-MS/MS scale non-linearly with the perfluoroalkyl chain length, shorter-chain analogs like PFOA or PFDA cannot serve as quantitative surrogates for C14 compounds.

| Evidence Dimension | Analytical recovery and retention mapping |

| Target Compound Data | 79.0–83.4% recovery (specific C14 retention time) |

| Comparator Or Baseline | Shorter-chain PFCAs (PFOA/PFDA) |

| Quantified Difference | Shorter chains fail to replicate the exact hydrophobic interactions of the C14 chain with the stationary phase. |

| Conditions | LC-MS/MS following WAX-SPE extraction in drinking water matrices. |

Procurement of exact PFTeDA standards is legally and technically required for laboratories to validate long-chain PFAS recovery and comply with global environmental testing regulations.

Analytical Reference Standards for Environmental Monitoring

PFTeDA is mandatory for laboratories executing comprehensive PFAS panels (e.g., EPA 533, EPA 537.1, or GB 5750.8-2023). Its exact C14 chain length is required to calibrate LC-MS/MS instruments and validate SPE recovery rates, as shorter-chain surrogates cannot accurately map its distinct retention time .

High-Temperature Fluoropolymer Synthesis

Leveraging its 130–135 °C melting point, PFTeDA serves as a critical long-chain perfluorinated precursor or solid-state additive in high-temperature composite manufacturing. It survives thermal curing processes that would otherwise volatilize or melt C8 alternatives like PFOA [1].

Ultra-Hydrophobic, Non-Leaching Surface Modifications

Due to its near-zero aqueous solubility, PFTeDA is selected over more soluble short-chain PFCAs to formulate permanent barrier coatings. It prevents washout in industrial components exposed to harsh, continuous aqueous environments [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

PFAS -> PFcarboxylic acids (PFCA)